An In-depth Technical Guide to endo-BCN-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to endo-BCN-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-BCN-PEG8-acid, a heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
Endo-BCN-PEG8-acid is a versatile chemical tool featuring two distinct reactive functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The molecule's design incorporates an endo-bicyclononyne (BCN) group and a terminal carboxylic acid.[1][2] This architecture allows for a controlled, sequential conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond, while the BCN group participates in highly efficient and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[1][3] The eight-unit PEG spacer enhances aqueous solubility, improves the pharmacokinetic properties of the resulting conjugate, and provides spatial separation between the linked moieties.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of endo-BCN-PEG8-acid is essential for its effective application in experimental design.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₅₁NO₁₂ | [1][4][5][6] |
| Molecular Weight | 617.7 g/mol | [1][5] |
| CAS Number | 2126805-02-3 | [1][5] |
| Purity | Typically >95% or >98% | [1][5][7] |
| Storage Conditions | -20°C for long-term storage | [1][4] |
| Solubility | Soluble in water, DCM, and DMF | [8] |
Reaction Kinetics and Stability
The performance of endo-BCN-PEG8-acid in bioconjugation is dictated by the kinetics and stability of its reactive groups.
| Parameter | Value/Characteristic | Notes | Reference(s) |
| SPAAC Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) | ~0.3 - 1.0 M⁻¹s⁻¹ | The reaction rate is dependent on the specific azide and solvent conditions. | [9] |
| BCN Stability in the presence of Glutathione (GSH) | More stable than DBCO (t½ ≈ 6 hours) | This stability is advantageous for in vivo applications where endogenous thiols are present. | [9] |
| BCN Stability in Acidic Conditions (e.g., 90% TFA) | Unstable | Consideration should be given to the pH of the reaction and purification conditions. | [9] |
Experimental Protocols
The following are detailed methodologies for the two key reactions involving endo-BCN-PEG8-acid: amide coupling of the carboxylic acid and the strain-promoted azide-alkyne cycloaddition (SPAAC) of the BCN group.
Protocol 1: Amide Coupling of endo-BCN-PEG8-acid with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid moiety and its subsequent reaction with a primary amine.
Materials:
-
endo-BCN-PEG8-acid
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Amine-Containing Molecule: Ensure the amine-containing molecule is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The concentration should typically be between 1-10 mg/mL for proteins.
-
Activation of Carboxylic Acid:
-
Dissolve endo-BCN-PEG8-acid in anhydrous DMF or DMSO to a final concentration of 10 mM immediately before use.
-
In a separate tube, add a 1.5 to 5-fold molar excess of EDC and HATU to the dissolved endo-BCN-PEG8-acid.
-
Add a 2 to 3-fold molar excess of DIPEA to the mixture.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated endo-BCN-PEG8-acid solution to the amine-containing molecule. A 5-20 fold molar excess of the linker relative to the amine-containing molecule is recommended as a starting point.
-
Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to prevent denaturation of proteins.
-
Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the BCN-functionalized molecule and an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (from Protocol 1)
-
Azide-containing molecule (e.g., drug, imaging agent, or another biomolecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in a compatible solvent.
-
Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized molecule in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2-24 hours at 4°C or room temperature. The reaction time will depend on the specific reactants and their concentrations.
-
Monitor the reaction progress using appropriate analytical techniques such as LC-MS or SDS-PAGE.
-
-
Purification: Once the reaction is complete, purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or affinity chromatography to remove unreacted components.
Applications and Workflows
Endo-BCN-PEG8-acid is a key component in the synthesis of complex biomolecular constructs.
Antibody-Drug Conjugate (ADC) Synthesis
In the development of ADCs, endo-BCN-PEG8-acid can be used to link a potent cytotoxic drug to a monoclonal antibody. The carboxylic acid is first reacted with lysine (B10760008) residues on the antibody, followed by the SPAAC reaction with an azide-modified drug.
Proteolysis Targeting Chimera (PROTAC) Assembly
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] Endo-BCN-PEG8-acid serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.
General Bioconjugation Workflow
The dual reactivity of endo-BCN-PEG8-acid allows for a modular and controlled approach to linking two distinct molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. endo-BCN-PEG8-acid | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. endo-BCN-PEG8-amine | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
